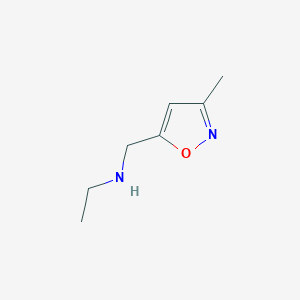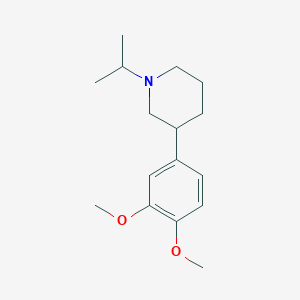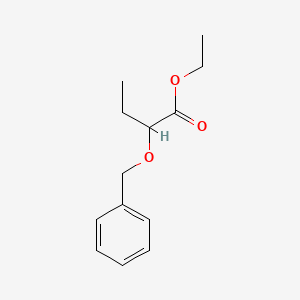![molecular formula C8H8Cl2N2O B8569398 N-[(5,6-dichloropyridin-3-yl)methyl]acetamide](/img/structure/B8569398.png)
N-[(5,6-dichloropyridin-3-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5,6-dichloropyridin-3-yl)methyl]acetamide is a chemical compound characterized by the presence of a pyridine ring substituted with chlorine atoms at positions 5 and 6, and an acetamide group attached to the 3-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5,6-dichloropyridin-3-yl)methyl]acetamide typically involves the reaction of 5,6-dichloropyridine-3-carboxylic acid with an appropriate amine under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(5,6-dichloropyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of the reduced amide or amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
N-[(5,6-dichloropyridin-3-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[(5,6-dichloropyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5,6-Dichloropyridin-3-ylmethanol
- 5,6-Dichloropyridin-3-ylmethylamine
Uniqueness
N-[(5,6-dichloropyridin-3-yl)methyl]acetamide is unique due to the presence of the acetamide group, which imparts distinct chemical and biological properties compared to its analogs. The acetamide group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H8Cl2N2O |
|---|---|
Peso molecular |
219.06 g/mol |
Nombre IUPAC |
N-[(5,6-dichloropyridin-3-yl)methyl]acetamide |
InChI |
InChI=1S/C8H8Cl2N2O/c1-5(13)11-3-6-2-7(9)8(10)12-4-6/h2,4H,3H2,1H3,(H,11,13) |
Clave InChI |
WXHAAEAVYIZQSI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC1=CC(=C(N=C1)Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-cyclohexen-1-yloxy)phenyl]acetamide](/img/structure/B8569320.png)
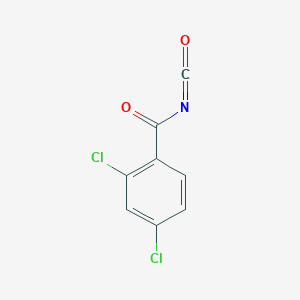
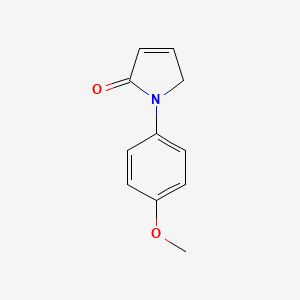
![3-Bromo-6-pyridin-3-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B8569337.png)
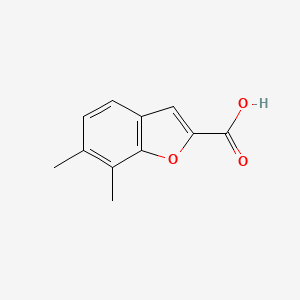


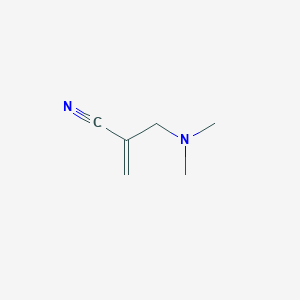
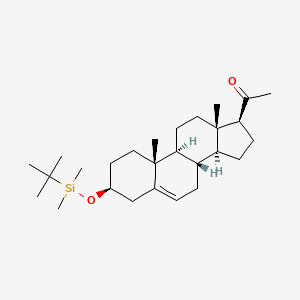
![7-Chloro-5-(2-chlorophenyl)-1-methyl-[1,2,4]triazolo[4,3-A]quinoline](/img/structure/B8569362.png)
